molecular formula C16H17N3O7S2 B2706089 (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887211-01-0

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2706089
CAS No.: 887211-01-0
M. Wt: 427.45
InChI Key: AGWOBFCXXHFDQW-VLGSPTGOSA-N
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Description

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a sophisticated benzothiazole derivative designed for advanced biochemical and pharmacological research. Its core structure, featuring a sulfamoyl group and a fused dihydrodioxine ring, suggests potential as a key intermediate or active compound in the development of kinase inhibitors. Researchers are investigating this scaffold for its ability to modulate specific signaling pathways, particularly in the context of kinase inhibition and apoptosis induction. The presence of the sulfamoyl moiety is a critical feature often associated with carbonic anhydrase inhibition , indicating potential applications in studying enzyme dynamics and isoform-specific interactions. The (Z)-configuration of the imino group is essential for its bioactivity, dictating the molecule's three-dimensional shape and its subsequent binding affinity to biological targets. This compound is of significant value in medicinal chemistry for structure-activity relationship (SAR) studies, aimed at optimizing potency and selectivity for novel therapeutic targets in oncology and other disease areas. Its primary research utility lies in exploring the mechanistic basis of cell proliferation and survival, providing a valuable tool for probing complex intracellular processes.

Properties

IUPAC Name

ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O7S2/c1-2-25-14(20)8-19-11-4-3-10(28(17,22)23)7-13(11)27-16(19)18-15(21)12-9-24-5-6-26-12/h3-4,7,9H,2,5-6,8H2,1H3,(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWOBFCXXHFDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, especially in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The initial steps often include the formation of the benzothiazole core followed by the introduction of sulfonamide and dioxin moieties. Research has demonstrated that compounds with similar structures exhibit significant enzyme inhibitory potential, particularly against cancer cell lines and inflammatory pathways .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Enzyme Inhibition : Studies have shown that related compounds can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX). For instance, IC50 values for COX enzymes have been reported in the range of 130 to 314 µg/mL for similar sulfonamide derivatives .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties using various cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). In vitro assays demonstrate significant cytotoxic effects, with selectivity towards cancerous cells over normal fibroblast cells .

Research Findings

Recent studies have focused on the pharmacological profiles of compounds related to this compound. Key findings include:

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionCOX inhibition (IC50: 130 - 314 µg/mL)
Anticancer ActivitySignificant cytotoxicity in A549, MCF-7
Anti-inflammatory EffectsReduction in edema in carrageenan model

Case Studies

  • Anticancer Efficacy : A study investigated the effects of similar sulfonamide derivatives on human breast adenocarcinoma cells. The results indicated a dose-dependent reduction in cell viability with noticeable selectivity towards malignant cells .
  • Inflammation Model : In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated significant anti-inflammatory effects at various dosages. The highest tested dosage resulted in a reduction of edema by approximately 40% .

Scientific Research Applications

Biological Activities

Research indicates that (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate exhibits various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that compounds within the benzo[d]thiazole class possess significant antimicrobial properties against various pathogens. This compound's structure suggests it may inhibit bacterial growth or act against fungal infections.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes related to metabolic disorders and cancer pathways. For instance, sulfonamide derivatives have demonstrated inhibition against carbonic anhydrases and other relevant enzymes .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • Anticancer Studies : Research published in Advances in Basic and Applied Sciences highlighted the compound's ability to induce apoptosis in cancer cells through specific signaling pathways . The study utilized various assays to confirm cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Potential : Molecular docking studies have suggested that this compound may act as a potential inhibitor for inflammatory pathways by targeting specific receptors involved in inflammation . These findings warrant further exploration into its therapeutic applications.
  • Development of Pharmaceutical Formulations : Patent literature has referenced this compound in the context of developing novel drug formulations aimed at treating chronic diseases such as diabetes and hypertension through targeted enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamide-based herbicides, benzodioxine derivatives, and thiazole-containing pharmaceuticals. Below is a comparative analysis of key analogs:

Sulfamoyl Benzoate Derivatives

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester (, page 28) are sulfonylurea herbicides with triazine and sulfamoylbenzoate moieties. Unlike the target compound, these lack the dihydrodioxine-thiazole hybrid structure, resulting in distinct modes of action. For instance:

  • Triflusulfuron methyl ester inhibits acetolactate synthase (ALS) in weeds, leveraging its triazine-sulfonylurea scaffold.
  • The target compound’s dihydrodioxine-thiazole system may interact with different enzymatic targets due to enhanced π-π stacking and hydrogen-bonding capabilities from the fused heterocycles .

Benzodioxine-Thiazole Hybrids

Synthetic routes for benzodioxine-thiadiazole derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide ) involve analogous condensation steps . However, the target compound’s sulfamoyl group and Z-configuration differentiate its reactivity. For example:

  • The sulfamoyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to non-sulfonylated analogs, improving bioavailability .

Thiazolylmethylcarbamate Analogs

Thiazole-containing pharmaceuticals like thiazol-5-ylmethyl carbamates () share the thiazole ring but differ in functionalization.

Comparative Data Table

Property Target Compound Triflusulfuron Methyl Ester Benzodioxine-Thiadiazole Derivative
Core Structure Benzo[d]thiazole + dihydrodioxine + sulfamoyl Triazine + sulfonylurea Benzodioxine + thiadiazole
Molecular Weight (g/mol) ~423.45 (calculated) 471.39 ~300–350
Key Functional Groups Sulfamoyl, ethyl acetate, Z-imino-dihydrodioxine Trifluoroethoxy, methyl ester Thiosemicarbazide, methylene linker
Bioactivity Potential herbicidal/pharmaceutical (hypothesized) ALS inhibitor (herbicide) Antifungal
Solubility Moderate in DMSO, low in water High in polar aprotic solvents Low in non-polar solvents

Research Findings and Implications

  • Stereochemical Impact: The Z-configuration in the target compound may enhance binding to plant or microbial enzymes compared to E-isomers, as seen in studies of imino-linked agrochemicals .
  • Sulfamoyl vs. Sulfonylurea : Sulfamoyl groups (target compound) exhibit lower soil persistence than sulfonylureas (e.g., triflusulfuron), reducing environmental residue .
  • Thiazole Stability : The benzo[d]thiazole ring confers oxidative stability, contrasting with thiadiazole derivatives prone to ring-opening under UV exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d]thiazole core. Key steps include:

  • Imine formation : Reacting 5,6-dihydro-1,4-dioxine-2-carbonyl chloride with a 6-sulfamoylbenzo[d]thiazole intermediate under anhydrous conditions (e.g., DCM, 0–5°C) .
  • Esterification : Ethyl acetate introduction via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) to achieve ≥95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Characterization techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify Z-configuration (e.g., coupling constants for imine protons) and sulfonamide/ester functional groups .
  • Mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₇H₁₈N₂O₆S, MW 378.4) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Moderately soluble in DMSO, DMF, and acetonitrile; poorly soluble in water. Pre-solubilize in DMSO for biological assays .
  • Stability :

  • Hydrolysis risk : Susceptible to ester bond cleavage in aqueous basic conditions (pH >9). Store at -20°C in anhydrous solvents .
  • Light sensitivity : Protect from UV exposure to prevent imine isomerization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

  • Functional group substitutions : Compare analogues with varied substituents (e.g., replacing sulfamoyl with methoxy or halogen groups) to assess impact on target binding .
  • Stereochemical modifications : Synthesize E-isomer to evaluate Z-configuration’s role in activity .
  • Biological assays : Test inhibition of cyclooxygenase (COX) or antimicrobial targets, correlating IC₅₀ values with structural changes .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Case example : Discrepancies in ¹H NMR peaks for imine protons (δ 8.2–8.5 ppm) may arise from tautomerism.

  • Solution : Use variable-temperature NMR to observe dynamic equilibria or employ 2D-COSY/NOESY to confirm spatial correlations .

Q. How can in silico modeling predict this compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 or bacterial dihydrofolate reductase (PDB IDs: 5KIR, 3FYV). Validate with MD simulations (GROMACS) to assess binding stability .
  • ADMET prediction : SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Key issues :

  • Reaction control : Optimize temperature/pH during imine formation to minimize isomerization.
  • Catalyst selection : Transition from batch to flow chemistry with immobilized catalysts (e.g., polymer-supported EDCI) for reproducibility .

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